CX516

Electrophysiology Synaptic Plasticity AMPA Receptor Kinetics

Researchers requiring a well-characterized Type II AMPA PAM baseline often face potency and kinetic variability with novel analogs. CX516 solves this by providing a consistent, low-impact positive allosteric modulation standard. - Establishes the lower potency bound (EC50 ~2.8 mM) for benchmarking novel PAMs - Serves as a definitive negative control for antipsychotic/procognitive behavioral assays - Used to dissect receptor subtype contributions (GluR1/GluR2 flip isoforms) to synaptic physiology

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 173047-75-1
Cat. No. B068903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX516
CAS173047-75-1
Synonyms1-(quinoxalin-6-ylcarbonyl)piperidine
BDP 12
BDP-12
CX516
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
InChIKeyANDGGVOPIJEHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampalex (CX516) Procurement & Comparator Guide


Ampalex (CX516, CAS 173047-75-1) is a benzoylpiperidine-derived ampakine and a prototypical positive allosteric modulator (PAM) of AMPA-type glutamate receptors [1]. As the first ampakine developed by Cortex Pharmaceuticals, CX516 is the foundational reference compound for this class [2]. It is distinguished by its unique molecular pharmacology: it primarily enhances synaptic response amplitude with limited effects on response duration or agonist binding affinity, classifying it as a 'Type II' or 'low-impact' ampakine [3]. Despite its low millimolar potency in vitro, CX516 remains a widely used research tool, particularly as a baseline comparator for newer, more potent PAMs [4].

Ampalex (CX516) Differentiation from Other AMPA Modulators


AMPA receptor positive allosteric modulators (PAMs) are not a uniform class; they differ fundamentally in their mode of action, binding sites, and resultant effects on receptor kinetics [1]. For example, Type I ampakines like CX546 profoundly prolong synaptic response duration and attenuate desensitization, while Type II ampakines like CX516 primarily increase response amplitude with minimal effects on desensitization [2]. Crucially, these subfamilies do not compete in binding assays, indicating they act at distinct sites [3]. Consequently, substituting Ampalex (CX516) with a more potent, higher-impact analog (e.g., CX546, CX614, farampator) will alter the qualitative nature of AMPA receptor modulation, potentially leading to different downstream effects on synaptic plasticity, neuronal excitability, and behavioral outcomes [4]. Procurement decisions must therefore be guided by the specific experimental requirement: a low-impact, amplitude-focused modulation (Ampalex) versus a high-impact, deactivation-prolonging modulation (Type I analogs).

Ampalex (CX516) Quantitative Comparator Evidence


vs. CX546: Synaptic Response Amplitude vs. Duration

In a direct head-to-head comparison, CX516 and CX546, two first-generation benzamide-type modulators, exhibited a double dissociation in their effects on synaptic currents. CX546 produced a 10-fold slowing of deactivation, greatly prolonging response duration, while CX516's effects on duration were comparatively small [1]. Conversely, CX516 was equally or more efficacious than CX546 in increasing the amplitude of synaptic responses [1]. Furthermore, in binding tests, CX546 caused an approximate 2-fold increase in affinity for radiolabeled agonists, whereas CX516 was ineffective [1]. This evidence confirms that Ampalex (CX516) is a 'low-impact' ampakine with a mechanism distinct from 'high-impact' Type I compounds.

Electrophysiology Synaptic Plasticity AMPA Receptor Kinetics

vs. LY404187: Potency and Desensitization Differences

In isolated prefrontal cortex (PFC) pyramidal neurons, the biarylpropylsulfonamide LY404187 exhibited dramatically greater potency and efficacy than Ampalex (CX516). LY404187 had an EC50 of 1.3 ± 0.3 µM and an Emax of 45.3 ± 8.0-fold increase in glutamate-evoked currents [1]. In contrast, CX516 required millimolar concentrations (EC50 = 2.8 ± 0.9 mM; Emax = 4.8 ± 1.4-fold increase) [1]. In vivo, LY404187 was 1000-fold more potent than CX516 at enhancing PFC neuron discharge [1]. Importantly, LY404187 markedly suppressed desensitization magnitude, whereas CX516 produced little change in desensitization [1].

Electrophysiology Prefrontal Cortex Potency Comparison

vs. Org 26576: First-Generation to Second-Generation Potency Gap

Org 26576, a second-generation ampakine derived from the CX516 chemical series, demonstrates a substantial potency advantage over the prototypical compound. In rat hippocampal primary cultured neurons, Org 26576 potentiates AMPA-mediated electrophysiological responses with an EC50 of 8-16 µM, which represents a 10-30 fold greater potency compared to CX516 [1]. This quantitative improvement illustrates the evolutionary gap between the first-generation, low-potency scaffold and its optimized successors.

Drug Development Potency Improvement Electrophysiology

vs. Farampator: Behavioral Efficacy in Schizophrenia Models

In a rat model of amphetamine-stimulated locomotor activity, a measure of antipsychotic potential, the low-impact ampakine farampator (CX691) demonstrated superior efficacy compared to CX516. CX691 was more potent than CX516 in abrogating amphetamine-induced hyperactivity in Sprague Dawley rats [1]. Crucially, while CX691 retained antipsychotic activity in rats chronically treated with amphetamine, high doses of CX516 lacked therapeutic effects in this paradigm [1].

Behavioral Pharmacology Schizophrenia Antipsychotic Activity

Cognitive Efficacy in Schizophrenia: Clinical Trial vs. Second-Generation

A 4-week, placebo-controlled, add-on trial in 105 stable schizophrenia patients treated with clozapine, olanzapine, or risperidone found that CX516 (900 mg three times daily) did not differ from placebo on a composite cognitive score or on any individual cognitive test [1]. The between-group effect size for the cognitive composite score was -0.19 for clozapine-treated patients and 0.24 for patients on olanzapine/risperidone, indicating no meaningful benefit [1]. This lack of clinical efficacy contrasts with the reported benefits of second-generation ampakines in preclinical and early clinical studies [2].

Clinical Trial Cognitive Enhancement Schizophrenia

vs. CX717: Clinical Development & In Vivo Efficacy Differences

While the first-generation ampakine CX516 failed to demonstrate efficacy in large clinical trials for various pathologies [1], the second-generation ampakine CX717 normalized behaviors associated with attention deficit hyperactivity disorder (ADHD) in preclinical models [1]. This divergence in clinical and translational outcomes highlights the significant improvements in efficacy and potency achieved with later-generation compounds.

Clinical Development Attention Deficit Hyperactivity Disorder (ADHD) Translational Pharmacology

Ampalex (CX516) Research Application Scenarios


Low-Impact Comparator for Novel AMPA PAM Characterization

Given its well-defined mechanism of primarily increasing response amplitude with minimal effects on deactivation [1], and its low millimolar potency (EC50 ~2.8 mM) [2], Ampalex (CX516) serves as an ideal 'Type II' or 'low-impact' baseline. Researchers can use it to establish the lower bound of potency and to highlight the enhanced efficacy and distinct kinetic effects of novel compounds, as demonstrated by the 1000-fold potency difference with LY404187 [2] and the 10-30 fold difference with Org 26576 [3]. Its lack of effect on agonist binding affinity [1] further solidifies its role as a specific tool for studying deactivation modulation.

Negative Control in Schizophrenia & Cognitive Enhancement Models

The negative outcome of the Phase II clinical trial for cognitive deficits in schizophrenia [4] and its ineffectiveness in chronic amphetamine models [5] make CX516 a critical negative control. For studies evaluating the antipsychotic or procognitive potential of newer ampakines or other cognitive enhancers, CX516 provides a rigorous benchmark to validate the specificity and superiority of the test compound's effects in behavioral assays.

AMPA Receptor Kinetics Probing Tool

The structural elucidation of CX516 bound to the GluA2 ligand-binding domain [6] provides a detailed molecular basis for its action. Its selective modulation of deactivation over desensitization, and its differential effects on GluR1 vs. GluR2 flip isoforms [7], make it a valuable pharmacological tool for dissecting the contributions of specific receptor subtypes and kinetic transitions to synaptic physiology and plasticity. Its limited efficacy in prolonging responses ensures that observed effects are primarily due to enhanced amplitude, simplifying interpretation.

AMPA PAM SAR Reference Standard

As the first ampakine developed and a compound with extensive, albeit largely negative, clinical evaluation [4], CX516 is the cornerstone of the ampakine chemical class. Its quinoxaline-piperidine scaffold is the parent structure for numerous analogs [8]. Procurement of CX516 is therefore essential for medicinal chemistry programs aiming to design novel AMPA PAMs, as it allows direct comparison of binding affinity, functional potency, and in vivo activity against the prototypical reference, thereby establishing clear SAR and demonstrating meaningful improvements over the first-generation compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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